Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA

Vue d'ensemble

Description

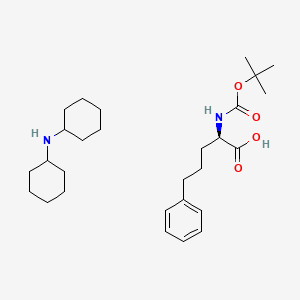

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a commonly used amino acid derivative that is widely used in chemical synthesis and drug development . It can be used as a starting material for the synthesis of polypeptides and proteins, or for the modification and construction of drug molecules .

Synthesis Analysis

This compound can be prepared through a series of organic synthesis steps . The process begins with the reaction of 2-amino-5-phenyl-pentanoic acid with a Boc protecting group to form the protected amino acid. The protecting group is then removed through appropriate methods to obtain this compound .Molecular Structure Analysis

The molecular formula of this compound is C28H46N2O4. Its molecular weight is 474.7 g/mol.Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It has a molecular weight of 319.4 g/mol . It is soluble in alcohols and dimethyl sulfoxide (DMSO), and slightly soluble in water .Applications De Recherche Scientifique

Controlled Synthesis via RAFT Polymerization

One significant application of amino acid-based monomers, akin to Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA, is in the controlled synthesis of polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization. Kumar et al. (2012) demonstrated the polymerization of methacrylate containing amino acid-based chiral monomers to afford well-defined amino acid-based polymers. These polymers exhibited controlled molecular weight, narrow molecular weight distribution, and precise chain end structure. The pH-responsive nature of these polymers, upon deprotection of the Boc group, underscores their potential in drug delivery applications (Kumar, Roy, & De, 2012).

Enzyme Inhibition through Reversible Boronate Ester Formation

The reversible reaction of boronic acids with alcohols, employing the Boc-protected amino acids as substrates, provides a novel approach to enzyme inhibition. Leung et al. (2011) explored this methodology using α-chymotrypsin as a model system. Their findings indicate that the formation of boronate esters could be an innovative strategy for targeting protein functions, offering insights into dynamic combinatorial chemistry (DCC) for the identification of biomacromolecule ligands (Leung, Brown, Schofield, & Claridge, 2011).

Synthesis of β-Hydroxy-α-amino Acids

Another notable application is in the synthesis of β-hydroxy-α-amino acids, where Boc-protected α-amino acid esters serve as key intermediates. Davies et al. (2013) reported a methodology that utilizes enantiopure α-hydroxy-β-amino esters, derived from Boc-protected amino acids, for the synthesis of diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid. This process underscores the versatility of Boc-protected amino acids in synthesizing complex amino acid derivatives (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).

pH-Responsive Fluorescent Polymers for Biological Applications

Datta et al. (2018) synthesized novel block copolymers with unique self-assembled features and fluorescence properties through RAFT polymerization, utilizing Boc-protected amino acid monomers. The removal of the Boc group from these polymers rendered them pH-responsive and water-soluble, depending on their block length, making them suitable for drug delivery and as DNA sensors due to their significant fluorescence quenching upon binding with DNA (Datta, De, Ghosh, & Das, 2018).

Enantiospecific Catabolism of Biaryl Compounds

Takahashi et al. (2018) identified two novel decarboxylase genes in Sphingobium sp. strain SYK-6 that play a key role in the enantiospecific catabolism of dehydrodiconiferyl alcohol, a phenylcoumaran-type biaryl. This study highlights the enzymatic potential of utilizing Boc-protected amino acid derivatives in microbial degradation pathways, offering a glimpse into the microbial metabolism of complex organic molecules (Takahashi, Miyake, Hishiyama, Kamimura, & Masai, 2018).

Safety and Hazards

While the safety of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is relatively high, it should still be used in accordance with laboratory safety procedures . During use and storage, it should be kept away from strong oxidizing agents . Avoid inhalation or contact with skin and eyes. If contact occurs, rinse immediately with plenty of water .

Orientations Futures

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a commonly used amino acid derivative that is widely used in chemical synthesis and drug development . It can be used as a starting material for the synthesis of polypeptides and proteins, or for the modification and construction of drug molecules . Therefore, its future directions are likely to continue in these areas.

Mécanisme D'action

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA

, also known as Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate , is an organic compound with a wide range of applications in chemical synthesis and pharmaceutical research . Here is an overview of its mechanism of action:

Target of Action

This compound is a derivative of amino acids and is commonly used in the synthesis of peptides and proteins . It can also be used for the modification and construction of drug molecules . The primary targets of this compound are therefore the peptide and protein structures it helps to form or modify.

Mode of Action

The compound interacts with its targets by being incorporated into peptide chains during synthesis, or by modifying existing drug molecules . The exact nature of these interactions and the resulting changes would depend on the specific context of the synthesis or modification process.

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide and protein synthesis, as well as those involved in the action of the drug molecules it helps to modify . The downstream effects of these pathways would again depend on the specific context.

Result of Action

The molecular and cellular effects of the compound’s action would be the formation of new peptides and proteins, or the modification of existing drug molecules . These effects could have a wide range of downstream consequences, depending on the specific peptides, proteins, or drugs involved.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, it is soluble in alcohols and dimethyl sulfoxide, and slightly soluble in water . Therefore, the solvent used can affect its action. Additionally, it should be stored at 2-8°C , indicating that temperature can affect its stability.

Propriétés

IUPAC Name |

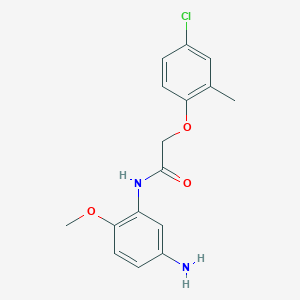

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAZOVTEAIRDM-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)

![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)